molecular formula C13H10N4S B514893 N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide

Cat. No.: B514893
M. Wt: 254.31g/mol
InChI Key: UVJUSGGBHBPLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s molecular formula is C13H10N4S, and it is characterized by the presence of a benzotriazole ring fused with a phenyl group and a carbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide typically involves the reaction of 1H-benzotriazole with phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the benzotriazole nitrogen on the isothiocyanate carbon, leading to the formation of the carbothioamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzotriazole derivatives.

Scientific Research Applications

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used as a corrosion inhibitor, particularly in the protection of copper and its alloys.

Mechanism of Action

The mechanism of action of N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzotriazole ring is known to stabilize radicals and can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This functional group enhances its ability to act as a ligand and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10N4S

Molecular Weight

254.31g/mol

IUPAC Name

N-phenylbenzotriazole-1-carbothioamide

InChI

InChI=1S/C13H10N4S/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18)

InChI Key

UVJUSGGBHBPLRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)N2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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